2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride
Description
Properties
IUPAC Name |
2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2.2ClH/c10-9(11,12)7-4-5(1-2-14-7)3-6(13)8(15)16;;/h1-2,4,6H,3,13H2,(H,15,16);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOQLSZZQXJDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride typically involves the reaction of 5-trifluoromethylpyridine with ammonia to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
The compound has been evaluated for various biological activities, particularly in the context of cancer research. Studies have shown that it displays significant antitumor properties, making it a candidate for further investigation in anticancer therapies.
Anticancer Properties
-
Mechanism of Action :
- The compound is believed to inhibit specific pathways involved in tumor growth and proliferation. Its structural similarity to amino acids suggests it may interact with receptors or enzymes critical for cancer cell survival.
- In Vitro Studies :
- Case Study Example :
Synthesis and Derivatives
The synthesis of 2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride involves various chemical reactions that can be optimized for yield and purity.
Synthetic Routes
- Starting Materials :
- Optimization Techniques :
Applications in Medicinal Chemistry
The compound's unique structure positions it as a valuable lead compound in drug discovery.
Potential Therapeutic Uses
- Cancer Treatment :
- Due to its demonstrated anticancer properties, research is ongoing to explore its use as a chemotherapeutic agent.
- Neurological Disorders :
Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The trifluoromethylpyridine moiety distinguishes this compound from other amino acid derivatives. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Trifluoromethyl Group Impact: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the non-fluorinated pyridin-4-yl analogue . This modification may improve membrane permeability or target binding in drug candidates.
Heterocycle Variations :
- Pyridine vs. Imidazole/Pyrazole : The pyridine ring (aromatic nitrogen heterocycle) in the target compound differs from imidazole (two nitrogen atoms) and pyrazole (adjacent nitrogens) in electronic and hydrogen-bonding properties. For example:
- Imidazole derivatives (e.g., ) may participate in stronger hydrogen bonding due to dual nitrogen sites, influencing ligand-receptor interactions.
Salt Form and Solubility :
- All compounds listed are dihydrochloride salts, improving aqueous solubility for in vitro assays or formulation. This is critical for bioavailability in drug development .
In contrast, the imidazole-based compound may be more suited for studying metalloenzymes or histidine-related pathways.
Research Findings and Implications
- Fluorinated Analogues: Fluorine substitution is a common strategy in medicinal chemistry to optimize pharmacokinetics. The target compound’s trifluoromethyl group may offer advantages over non-fluorinated counterparts in vivo, such as prolonged half-life or reduced off-target interactions .
- Heterocycle-Specific Activity : The choice of aromatic system (pyridine, imidazole, or pyrazole) tailors compounds for specific biological targets. For instance, pyridine derivatives are prevalent in kinase inhibitors, while imidazoles are found in antifungal agents .
- Discontinued Compounds : The pyrazole derivative’s discontinuation () highlights the importance of substituent selection in balancing synthetic feasibility, stability, and bioactivity.
Biological Activity
2-Amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride (CAS No. 2416236-31-0) is a compound of interest due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this molecule a candidate for further investigation in medicinal chemistry.
- Molecular Formula : C9H10Cl2F3N2O2
- Molecular Weight : 290.09 g/mol
- IUPAC Name : 2-amino-3-(2-(trifluoromethyl)pyridin-4-yl)propanoic acid dihydrochloride
The biological activity of 2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride is primarily attributed to its interaction with specific receptors and enzymes. Trifluoromethylated compounds often exhibit enhanced binding affinity and selectivity towards biological targets, which can lead to improved therapeutic effects.
Antagonistic Properties
Research indicates that this compound may act as an antagonist for certain receptors involved in inflammatory pathways. For instance, studies on related compounds have shown that modifications in the molecular structure, such as the introduction of trifluoromethyl groups, can significantly increase the potency of EP3 receptor antagonists, which are involved in pain and inflammation modulation .
In Vivo Studies
In vivo studies have demonstrated that related compounds exhibit efficacy in reducing PGE(2)-induced uterine contractions in pregnant rats, suggesting potential applications in managing dysmenorrhea or other uterine-related conditions . The pharmacokinetics and metabolism of these compounds are crucial for understanding their therapeutic potential and safety profiles.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
